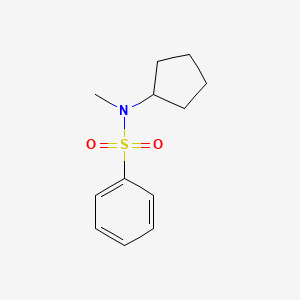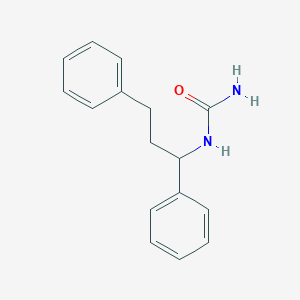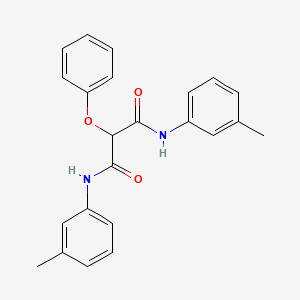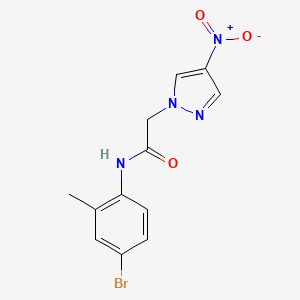
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is commonly referred to as Coumarin-7-Sulfonate and is known for its ability to act as a fluorescent probe for the detection of various biological molecules.
Mecanismo De Acción
The mechanism of action of Coumarin-7-Sulfonate involves its ability to undergo a photo-induced electron transfer process upon excitation with light. This leads to the generation of a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
Coumarin-7-Sulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various studies to monitor cellular uptake and localization of various biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Coumarin-7-Sulfonate is its high sensitivity and specificity for the detection of various biological molecules. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound is its low photostability, which can lead to signal degradation over time.
Direcciones Futuras
There are several potential future directions for the use of Coumarin-7-Sulfonate in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Additionally, there is potential for the use of this compound in the development of new imaging techniques for the visualization of cells and tissues. Further research is needed to fully explore the potential applications of Coumarin-7-Sulfonate in various scientific fields.
Métodos De Síntesis
The synthesis of Coumarin-7-Sulfonate involves the condensation of 7-hydroxycoumarin with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Coumarin-7-Sulfonate has found widespread use in various scientific research applications due to its fluorescent properties. It has been used as a probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, it has been used in the development of biosensors for the detection of glucose and other analytes.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-20(28-29(25,26)17-9-7-16(23)8-10-17)12-11-18-19(13-21(24)27-22(14)18)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREHDMJHTDWVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)


![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)

![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)

